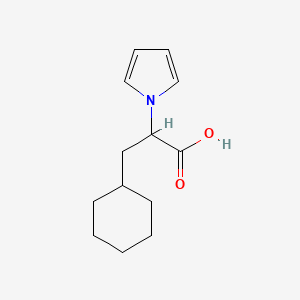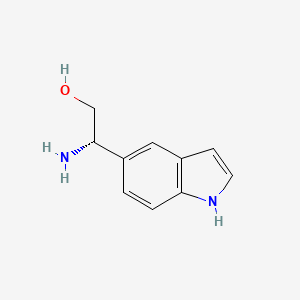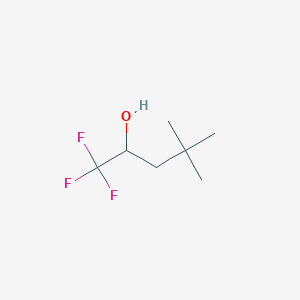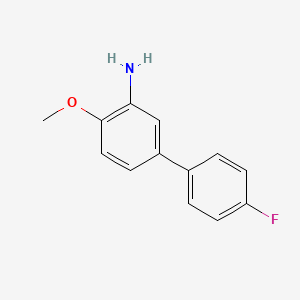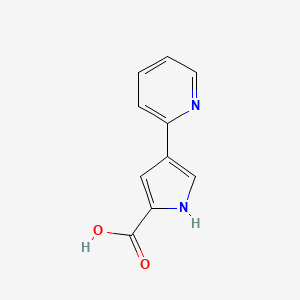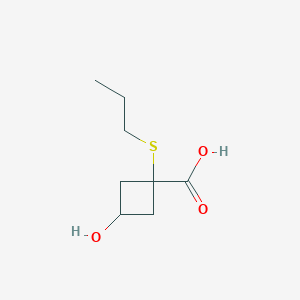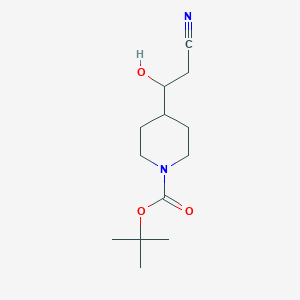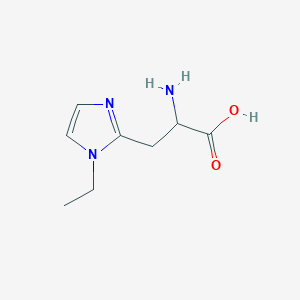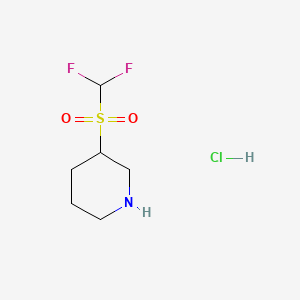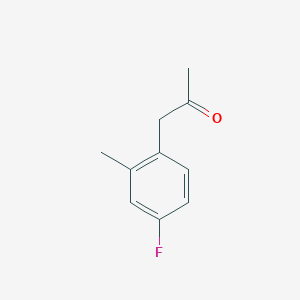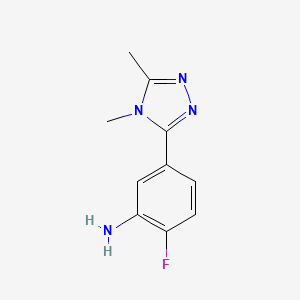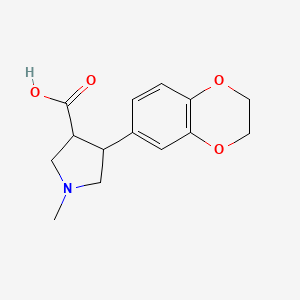
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methylpyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methylpyrrolidine-3-carboxylic acid is a synthetic organic compound belonging to the benzodioxin family. This compound is characterized by its unique structure, which includes a benzodioxin ring fused with a pyrrolidine carboxylic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methylpyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring is synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring is introduced via nucleophilic substitution reactions, often using pyrrolidine derivatives and suitable leaving groups.
Carboxylation: The final step involves the carboxylation of the pyrrolidine ring to introduce the carboxylic acid group, typically using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the electrophile used
科学的研究の応用
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticonvulsant activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to altered biochemical processes.
Receptor Binding: Binding to specific receptors on cell surfaces, triggering downstream signaling pathways.
Modulation of Gene Expression: Influencing the expression of genes involved in various physiological processes.
類似化合物との比較
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methylpyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Similar structure but lacks the pyrrolidine ring, leading to different chemical and biological properties.
2,3-Dihydro-1,4-benzodioxin-6-yl derivatives: Various derivatives with different substituents on the benzodioxin ring, resulting in diverse applications and activities.
The uniqueness of this compound lies in its combined benzodioxin and pyrrolidine structure, which imparts distinct chemical reactivity and potential biological activities.
特性
分子式 |
C14H17NO4 |
|---|---|
分子量 |
263.29 g/mol |
IUPAC名 |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H17NO4/c1-15-7-10(11(8-15)14(16)17)9-2-3-12-13(6-9)19-5-4-18-12/h2-3,6,10-11H,4-5,7-8H2,1H3,(H,16,17) |
InChIキー |
RKDFUGLXHSWSNH-UHFFFAOYSA-N |
正規SMILES |
CN1CC(C(C1)C(=O)O)C2=CC3=C(C=C2)OCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


